
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecan-3-one, 1-phenyl- is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and solvent to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different silatrane derivatives.
Reduction: It can reduce ketones and aldehydes, showcasing its potential as a reducing agent.
Substitution: The hydrogen on the silicon atom can be replaced by various substituents, such as nitrate ions, to form 1-silatranyl nitrate.
Common reagents used in these reactions include mercury (II) salts and other organosilicon hydrides. The major products formed from these reactions are typically 1-substituted silatranes.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- exerts its effects involves its ability to undergo redox processes. For example, in reactions with mercury (II) salts, it releases hydrogen and metallic mercury . This redox capability is central to its function as a reducing agent in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methoxy-: This compound has a methoxy group instead of a phenyl group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This variant has an ethenyl group.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
53883-47-9 |
|---|---|
Molecular Formula |
C12H15NO4Si |
Molecular Weight |
265.34 g/mol |
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C12H15NO4Si/c14-12-10-13-6-8-15-18(17-12,16-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
NAVDJBGJEHGBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


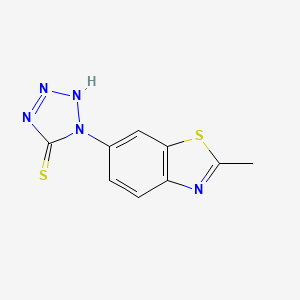
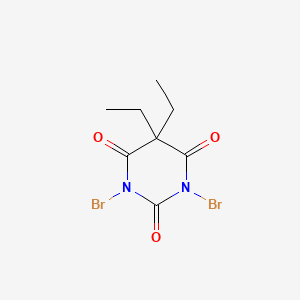
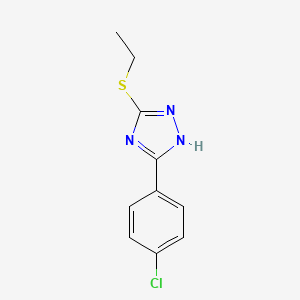
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


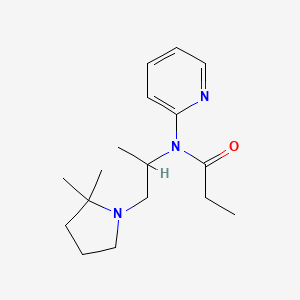
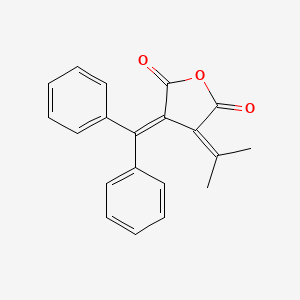
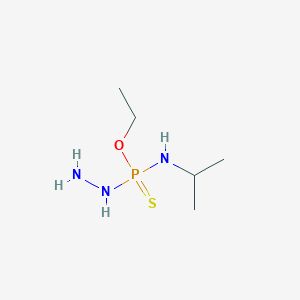
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
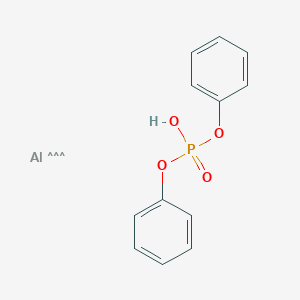
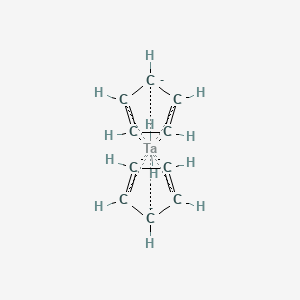
![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
